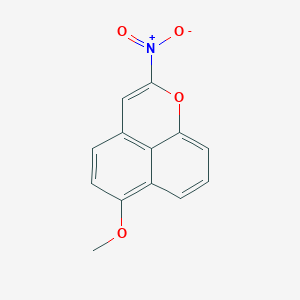

6-Methoxy-2-nitronaphtho(1,8-bc)pyran

Description

6-Methoxy-2-nitronaphtho[1,8-bc]pyran is a polycyclic aromatic compound characterized by a fused naphthopyran core with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 6 and 2, respectively. Its crystal structure was resolved in 1993, revealing a planar aromatic system with intramolecular hydrogen bonding that stabilizes the nitro group . Notably, this compound exhibits mutagenic properties, as highlighted in crystallographic studies, though mechanistic details remain underexplored .

Synthetic routes to this compound and its analogs often employ transition-metal catalysis. For instance, rhodium-catalyzed oxidative coupling of phenolic substrates with alkynes enables regioselective C–H bond cleavage, leveraging hydroxyl groups as directing moieties . Palladium and ruthenium catalysts have also been utilized for peri-annulative coupling to construct similar polycyclic frameworks .

Properties

CAS No. |

105052-39-9 |

|---|---|

Molecular Formula |

C13H9NO4 |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

8-methoxy-3-nitro-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |

InChI |

InChI=1S/C13H9NO4/c1-17-10-6-5-8-7-12(14(15)16)18-11-4-2-3-9(10)13(8)11/h2-7H,1H3 |

InChI Key |

DNZYLXTVVJFKQE-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |

Canonical SMILES |

COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |

Other CAS No. |

105052-39-9 |

Synonyms |

6-methoxy-2-nitronaphtho(1,8-bc)pyran R 7779 R-7779 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- In contrast, hydroxyl or methoxy groups in simpler pyrans (e.g., from bay leaves) improve antioxidant activity by stabilizing free radicals .

- Synthetic Flexibility : Rhodium catalysis dominates the synthesis of naphthopyrans, with hydroxy groups directing regioselective C–H activation . Palladium and ruthenium systems offer complementary pathways for peri-annulation but require tailored substrates .

Physicochemical and Functional Properties

- Fluorescence: Isoquinoline-conjugated naphthopyrans exhibit tunable fluorescence, with emission colors modulated by substituents (e.g., green for hexaphenylated derivatives) . The nitro group in 6-Methoxy-2-nitronaphtho[1,8-bc]pyran may quench fluorescence due to electron-withdrawing effects, though this remains untested.

- Reactivity : The nitro group facilitates electrophilic substitution reactions, whereas methoxy groups in related compounds enhance oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.